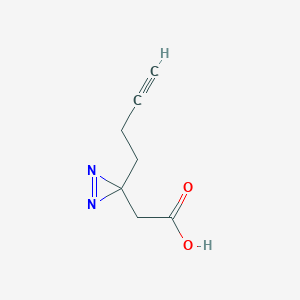

2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid

Description

2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid (CAS: 2049109-24-0, molecular formula: C₇H₈N₂O₂) is a diazirine-containing compound featuring a but-3-yn-1-yl substituent and an acetic acid functional group. Diazirines are three-membered heterocyclic rings with two nitrogen atoms, known for their photolability, generating reactive carbenes upon UV irradiation (350–370 nm) . This compound is widely utilized as a photoaffinity probe in chemical biology to study protein-ligand interactions or metabolic pathways due to its ability to form covalent bonds with nearby biomolecules upon activation . It is commercially available (Enamine Ltd, BLDpharm) in high purity (≥95%) and is often employed as a synthetic intermediate for more complex probes, such as FKBP-P (a heterobifunctional acetyltransferase-targeting molecule) .

Properties

IUPAC Name |

2-(3-but-3-ynyldiazirin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-3-4-7(8-9-7)5-6(10)11/h1H,3-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWYBNRREWIKHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1(N=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2049109-24-0 | |

| Record name | 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the nucleophilicity of the diazirine nitrogen, facilitating alkylation. However, prolonged exposure to DMF at elevated temperatures (>40°C) risks diazirine decomposition. Lower yields are observed in tetrahydrofuran (THF) due to reduced solubility of intermediates.

Catalytic Enhancements

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored for modular synthesis. By introducing an azide-functionalized acetic acid precursor, the alkyne on the diazirine undergoes click chemistry with high regioselectivity. A typical protocol involves:

-

Diazirine-alkyne (1.0 equiv), azido-acetic acid (1.1 equiv), CuSO₄ (0.2 equiv), and sodium ascorbate (0.4 equiv) in t-BuOH/H₂O (1:1).

-

Reaction at 25°C for 2 hours affords the product in 85% yield after reverse-phase HPLC purification.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity and Stability

HPLC analysis (C18 column, 0.1% TFA in H₂O/CH₃CN gradient) reveals >98% purity for chromatographically purified batches. Stability studies indicate that the compound remains intact for ≥6 months at -20°C in DMSO/t-BuOH (1:4 v/v), but degrades within 1 week at 25°C due to carbene formation.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates modifications to ensure safety and cost-effectiveness:

Chemical Reactions Analysis

Types of Reactions

2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazirine ring to other nitrogen-containing structures.

Substitution: The but-3-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid is utilized for:

- Studying Reaction Mechanisms : The compound serves as a tool for investigating complex reaction pathways due to its ability to form stable covalent bonds with various substrates.

- Synthesis of Complex Molecules : Its unique structure allows for the synthesis of diverse chemical entities through functionalization reactions.

Biology

In biological research, this compound is prominently used in:

- Photoaffinity Labeling : It aids in studying protein-ligand interactions by covalently tagging proteins in living systems, allowing researchers to identify binding partners and elucidate biological pathways.

Case studies have demonstrated its effectiveness in probing protein interactions within cellular contexts, enhancing our understanding of various biological processes.

Material Science

The compound is also explored in material science for:

- Development of New Materials : Its photoreactive properties can be harnessed to create novel materials with specific functionalities, such as self-healing polymers or responsive surfaces.

Case Study 1: Photoaffinity Labeling in Mycobacterium tuberculosis

A study investigated the interactions of diazirine-based probes with proteins in Mycobacterium tuberculosis (Mtb). By employing photoaffinity labeling techniques using this compound, researchers identified key protein targets involved in oxidative stress resistance that could be potential therapeutic targets for enhancing drug efficacy against tuberculosis .

Case Study 2: Mechanistic Insights into Drug Interactions

Research utilizing this compound has provided insights into the mechanisms by which certain drugs potentiate their effects in bacterial systems. By cross-linking proteins involved in drug metabolism and resistance mechanisms, the study elucidated how modifications to drug structures can enhance their activity against resistant strains .

Mechanism of Action

The mechanism of action of 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid involves the photoreactive diazirine ring. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This intermediate can covalently bind to nearby molecules, making it useful for studying molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid and related diazirine-containing compounds:

Key Insights from Comparative Analysis

Photochemical Reactivity: The trifluoromethyl-diazirine derivatives (e.g., 2-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)acetic acid) exhibit greater carbene stability and reactivity compared to the butynyl-diazirine variant, as the electron-withdrawing CF₃ group stabilizes the carbene intermediate, reducing side reactions . The butynyl group in this compound enables click chemistry with azides (e.g., in FKBP-P synthesis), a feature absent in non-alkynyl analogs .

Solubility and Biocompatibility: Phenoxy-acetic acid derivatives (e.g., 2-(4-((3H-diazirin-3-yl)methyl)phenoxy)acetic acid) demonstrate enhanced aqueous solubility due to the polar phenoxy group, making them suitable for aqueous reaction environments . The trifluoromethyl-phenyl analog (CAS: 2049109-24-0) has higher hydrophobicity (predicted logP ~1.5), favoring membrane permeability and interactions with lipid-rich targets .

Synthetic Versatility: The propanoic acid variant (3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid) offers a longer spacer between the diazirine and functional group, reducing steric hindrance in macromolecular interactions .

Stability and Storage :

- All diazirine derivatives require storage at ≤–20°C and protection from light to prevent premature photolysis .

Biological Activity

The biological activity of 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid is primarily attributed to its photoreactive diazirine ring. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate, which can covalently bind to nearby molecules. This mechanism allows the compound to be used in studying molecular interactions in biological systems.

Photoaffinity Labeling

One of the primary applications of this compound is in photoaffinity labeling studies. This technique is used to investigate protein-ligand interactions in biological systems. The compound's ability to form covalent bonds with nearby molecules upon UV activation makes it an excellent tool for identifying and characterizing binding sites on proteins.

Protein-Protein Interaction Studies

The compound has been used in the development of protein-protein interaction (PPI) inhibitors. In a study focusing on SENP1 and SENP2 inhibitors, a structurally similar compound (56) was synthesized to confirm inhibitor-protein interactions . This demonstrates the potential of diazirine-containing compounds in studying and modulating protein-protein interactions.

Comparative Analysis

To better understand the biological activity of this compound, it's useful to compare it with similar compounds. The table below presents a comparison of key properties:

| Compound | Photoreactivity | Biological Application | Molecular Weight |

|---|---|---|---|

| This compound | High | Photoaffinity labeling | 152.15 g/mol |

| 3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid | High | Similar to target compound | Not provided |

| Compound 56 (spiro DHQ scaffold with diazirine) | High | SENP1 inhibition | Not provided |

Case Study: SENP1 and SENP2 Inhibition

A study investigating SENP1 and SENP2 inhibitors provides insight into the potential biological activity of diazirine-containing compounds similar to this compound .

Key Findings:

- A compound (56) containing a spiro DHQ scaffold coupled to a terminal alkyne-containing diazirine photo crosslinker was synthesized.

- This compound showed an IC50 value of 24 μM in a fluorescent SENP1-SUMO1-AMC bioassay.

- The compound demonstrated activity against both SENP1 and SENP2, with slightly increased activity on SENP2.

These findings suggest that diazirine-containing compounds like this compound have potential applications in studying and modulating enzyme activities in biological systems.

Future Research Directions

While the current research provides valuable insights into the biological activity of this compound, several areas warrant further investigation:

- Comprehensive studies on the compound's effects on various cellular processes.

- Investigation of potential therapeutic applications, particularly in areas where protein-protein interactions play a crucial role.

- Development of novel derivatives with enhanced biological activity or specificity.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of diazirinyl compounds typically involves cyclization reactions of alkyne precursors with diaziridine derivatives under controlled conditions. Continuous-flow chemistry (as demonstrated for structurally related triazole-acetic acid derivatives) can enhance reaction efficiency by improving heat transfer and reducing side reactions . Optimization may involve adjusting flow rates, solvent polarity, and catalyst loading. Characterization via HPLC (≥98% purity) and NMR (to confirm alkyne and diazirine moieties) is critical for validating synthetic success .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR can identify the alkyne proton (δ ~2.5 ppm) and diazirine ring protons (δ ~1.8–2.2 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₈H₉N₂O₂: calculated 181.0612, observed 181.0615).

- FT-IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and 1700 cm⁻¹ (carboxylic acid C=O) validate functional groups .

Q. What safety protocols are recommended for handling diazirinyl-alkyne compounds in laboratory settings?

- Methodological Answer :

- Eye/Skin Protection : Wear nitrile gloves and safety goggles due to potential irritation (as seen in structurally similar pyridinyl-acetic acids) .

- Ventilation : Store in airtight containers in well-ventilated areas to prevent inhalation of volatile byproducts .

- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for diazirinyl compounds under varying storage conditions?

- Methodological Answer : Stability studies should be contextualized within a theoretical framework (e.g., thermodynamic decomposition pathways). For example:

- Controlled Experiments : Compare degradation rates under inert (N₂) vs. ambient conditions using HPLC to track impurity profiles .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life at different temperatures. If discrepancies arise, re-evaluate experimental parameters (e.g., humidity, light exposure) .

Q. What strategies mitigate undesired side reactions during photoaffinity labeling experiments using this compound?

- Methodological Answer :

- Wavelength Optimization : Use UV light at 350–365 nm to activate diazirine without damaging biomolecules (based on diazenyl analog studies) .

- Quenchers : Add tertiary amines (e.g., DABCO) to scavenge reactive intermediates post-photoactivation .

- Control Experiments : Perform labeling in the dark and with competing alkyne-free analogs to distinguish specific vs. nonspecific binding .

Q. How can computational methods guide the design of derivatives with improved crosslinking efficiency?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to predict interactions between the diazirine-alkyne scaffold and target proteins.

- DFT Calculations : Analyze transition states for diazirine ring-opening to identify substituents that lower activation energy (e.g., electron-withdrawing groups) .

- Validation : Synthesize top candidates and compare crosslinking yields via SDS-PAGE or mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.